molecular formula C4H2N8O B11563846 2-Oxa-1,3,4,6,7,8,8a-heptaaza-as-indacen-5-ylamine

2-Oxa-1,3,4,6,7,8,8a-heptaaza-as-indacen-5-ylamine

Cat. No.: B11563846
M. Wt: 178.11 g/mol
InChI Key: NMVIQXOUXIJWGW-UHFFFAOYSA-N
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Description

2-Oxa-1,3,4,6,7,8,8a-heptaaza-as-indacen-5-ylamine is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and an oxygen atom within a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-1,3,4,6,7,8,8a-heptaaza-as-indacen-5-ylamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-1,3,4,6,7,8,8a-heptaaza-as-indacen-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-Oxa-1,3,4,6,7,8,8a-heptaaza-as-indacen-5-ylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Oxa-1,3,4,6,7,8,8a-heptaaza-as-indacen-5-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Uniqueness: 2-Oxa-1,3,4,6,7,8,8a-heptaaza-as-indacen-5-ylamine is unique due to its specific arrangement of nitrogen and oxygen atoms within the fused ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H2N8O

Molecular Weight

178.11 g/mol

IUPAC Name

4-oxa-1,3,5,7,10,11,12-heptazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine

InChI

InChI=1S/C4H2N8O/c5-1-3-7-10-11-12(3)4-2(6-1)8-13-9-4/h(H2,5,6,8)

InChI Key

NMVIQXOUXIJWGW-UHFFFAOYSA-N

Canonical SMILES

C1(=NC2=NON=C2N3C1=NN=N3)N

Origin of Product

United States

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